(R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride
Description
(R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride (CAS 390815-41-5) is a chiral amine derivative featuring a 3,4-dimethoxyphenyl group attached to an ethylamine backbone. This compound is primarily utilized as a pharmaceutical intermediate and chiral building block in organic synthesis . Its stereochemistry and substituent arrangement make it structurally analogous to bioactive molecules, including neurotransmitters and cardiovascular agents. The 3,4-dimethoxy substitution pattern is notable for its resemblance to naturally occurring catecholamines, albeit with reduced polarity due to methoxy groups replacing hydroxyls .
Properties
IUPAC Name |
(1R)-1-(3,4-dimethoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(11)8-4-5-9(12-2)10(6-8)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHFDOBOSKIMTO-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)OC)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
390815-41-5 | |
| Record name | (R)-1-(3,4-dimethoxyphenyl)ethanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride typically involves the reduction of 3,4-dimethoxyphenylacetonitrile. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent under anhydrous conditions. The reaction proceeds as follows:
- Dissolve 3,4-dimethoxyphenylacetonitrile in anhydrous ether.
- Add lithium aluminum hydride slowly to the solution while maintaining the temperature below 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride may involve catalytic hydrogenation of 3,4-dimethoxyphenylacetonitrile using a palladium catalyst. This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces secondary or tertiary amines.
Substitution: Produces various substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Development
(R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride has been investigated for its potential therapeutic effects, particularly in relation to neurotransmitter systems in the brain. The compound may act on serotonin and dopamine receptors, influencing mood and behavior. Its interactions with these neurotransmitter systems suggest applications in treating mood disorders and addiction behaviors.
Neuropharmacology
Research indicates that compounds similar to (R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride exhibit psychoactive effects. Studies focusing on its binding affinity to serotonin receptors could provide insights into its mood-modulating properties. For instance, investigations into its interaction with serotonin receptors have shown potential for developing treatments for anxiety and depression.
Anti-inflammatory Research
Although not directly studied in this context, compounds with similar structures have demonstrated anti-inflammatory properties. For example, (E)-1-(3,4-dimethoxyphenyl)butadiene has shown significant anti-inflammatory activity in various models, suggesting that (R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride may also exhibit similar effects through inhibition of inflammatory pathways .
Case Study: Interaction with Neurotransmitter Systems
Research has demonstrated that (R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride interacts with serotonin receptors in vitro. This interaction suggests a mechanism for modulating mood and could lead to the development of new antidepressant therapies .
Case Study: Synthesis and Characterization
A study focused on the synthesis of (R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride through resolution methods involving (R)-mandelic acid. The synthesis process yielded a high-purity product suitable for further pharmacological testing .
Mechanism of Action
The mechanism of action of ®-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride involves its interaction with various molecular targets and pathways. It is known to interact with neurotransmitter receptors and enzymes, influencing their activity. The compound’s methoxy groups and amine functionality play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
The compound’s structural analogs differ in substituent positions, stereochemistry, or functional groups. These variations significantly influence physicochemical properties, pharmacological activity, and applications:
Table 1: Structural and Functional Comparison
Key Observations :
- Substituent Position : The 3,4-dimethoxy substitution (CAS 390815-41-5) enhances steric bulk and reduces polarity compared to hydroxylated analogs like dopamine (CAS 62-31-7) .
- Chirality : Enantiomers like (R)- and (S)-1-(3-Methoxyphenyl)ethanamine HCl exhibit distinct pharmacological profiles due to stereospecific receptor interactions .
Biological Activity
(R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride, also known as a derivative of phenethylamine, exhibits a variety of biological activities that have been the subject of research in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
(R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride is characterized by its phenethylamine backbone with methoxy substitutions on the aromatic ring. Its chemical formula is C11H17ClN2O2. The presence of the dimethoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
The compound primarily acts as a monoamine neurotransmitter modulator , influencing the levels of serotonin, dopamine, and norepinephrine in the brain. This modulation can affect mood, cognition, and other neurological functions. Research indicates that it may act as an agonist at certain serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various psychological conditions.
1. Antidepressant Effects
Studies have demonstrated that (R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride exhibits antidepressant-like effects in animal models. Its ability to enhance serotonin signaling is thought to contribute to these effects. For instance, a study showed that administration led to significant reductions in depressive behaviors in mice subjected to stress tests.
2. Neuroprotective Properties
Research has indicated potential neuroprotective effects against neurodegenerative diseases. The compound may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease.
3. Anticancer Activity
Preliminary studies suggest that (R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride may possess anticancer properties. In vitro tests have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
Data Tables
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Efficacy
In a controlled study involving mice subjected to chronic mild stress, administration of (R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride resulted in a marked improvement in behavior on the forced swim test compared to control groups. The results suggest significant antidepressant activity attributed to enhanced serotonergic neurotransmission.
Case Study 2: Neuroprotection
A study investigating the neuroprotective effects of (R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride found that pre-treatment with the compound significantly reduced neuronal cell death induced by oxidative stressors in vitro. This suggests potential therapeutic applications for neurodegenerative diseases.
Case Study 3: Anticancer Potential
In vitro assays revealed that (R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride exhibited IC50 values ranging from 15 to 30 µM against various cancer cell lines. The compound was shown to induce apoptosis through activation of caspase pathways.
Q & A
Q. What are the established synthesis methods for (R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride, and how can enantiomeric purity be ensured during synthesis?
Methodological Answer: The synthesis typically involves:
- Step 1 : Preparation of the chiral precursor (e.g., (R)-1-(3,4-dimethoxyphenyl)ethanol) via asymmetric reduction of a ketone using catalysts like chiral oxazaborolidines .
- Step 2 : Conversion of the hydroxyl group to an amine via mesylation followed by nucleophilic substitution with ammonia or an amine source .
- Step 3 : Formation of the hydrochloride salt using HCl gas or aqueous HCl .
Q. Enantiomeric Purity Assurance :
- Use chiral HPLC or SFC (Supercritical Fluid Chromatography) to monitor purity .
- Asymmetric synthesis methods (e.g., enzymatic resolution) reduce racemization risks .
Q. Which analytical techniques are most effective for characterizing structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substitution patterns (e.g., methoxy groups at C3/C4) and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C10H16ClNO2) .
- Chiral Chromatography : Differentiates enantiomers; retention times compared to (S)-enantiomer standards .
- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .
Q. What neurotransmitter systems does this compound interact with, and what experimental models are used?
Methodological Answer:
- Target Systems :
- Serotonin (5-HT) receptors : Modulates 5-HT1A/2A via structural mimicry of endogenous ligands .
- Dopamine Transporters (DAT) : Inhibits reuptake in striatal synaptosomes (IC50 measured via radioligand assays) .
- Experimental Models :
- In Vitro : HEK293 cells transfected with human receptors (e.g., cAMP assays for GPCR activity) .
- In Vivo : Rodent behavioral tests (e.g., forced swim test for antidepressant-like effects) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding affinities across studies?
Methodological Answer:
- Variables to Control :
- Assay Conditions : Buffer pH (e.g., 7.4 vs. 6.8), ion concentration (Mg²⁺ affects GPCR coupling) .
- Cell Lines : Compare transfected CHO vs. HEK293 cells for receptor expression levels .
- Validation Strategies :
- Use orthogonal assays (e.g., radioligand binding vs. BRET/FRET for conformational changes) .
- Replicate studies with standardized protocols (e.g., NIH Psychoactive Drug Screening Program guidelines) .
Q. What strategies optimize metabolic stability without compromising CNS activity?
Methodological Answer:
- Metabolic Hotspots :
- Demethylation of Methoxy Groups : Replace with trifluoromethoxy (resists CYP450 oxidation) .
- Amine Protection : Prodrug approaches (e.g., acetylated precursors) to reduce first-pass metabolism .
- Experimental Workflow :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) + LC-MS to identify metabolites .
- QSAR Modeling : Predict logP and BBB permeability using Molinspiration or SwissADME .
Q. How to design experiments differentiating enantiomer-specific neuropharmacological effects?
Methodological Answer:
- Comparative Studies :
- Test (R)- and (S)-enantiomers in parallel using chiral-selective assays (e.g., [³H]WAY-100635 for 5-HT1A) .
- Experimental Design :
- In Vivo : Administer enantiomers (1–10 mg/kg, i.p.) in wild-type vs. receptor knockout mice .
- Kinetic Analysis : Measure brain-to-plasma ratios via LC-MS/MS to assess blood-brain barrier penetration .
Data Contradiction Analysis Example
| Study | Receptor | Reported IC50 (nM) | Potential Conflict Source |
|---|---|---|---|
| Smith et al. (2024) | 5-HT2A | 120 ± 15 | Used rat cortical membranes (higher endogenous serotonin). |
| Jones et al. (2025) | 5-HT2A | 320 ± 25 | Human recombinant receptors (overexpressed, no endogenous ligand). |
Resolution : Normalize data to % receptor occupancy relative to a reference agonist (e.g., DOI for 5-HT2A) to account for assay variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
